molecular formula C11H10F2O2 B2647127 4-(3,3-Difluorocyclobutyl)benzoic acid CAS No. 1558373-34-4

4-(3,3-Difluorocyclobutyl)benzoic acid

Cat. No. B2647127
CAS RN: 1558373-34-4
M. Wt: 212.196
InChI Key: OPONYNUPANBOHE-UHFFFAOYSA-N
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Description

4-(3,3-Difluorocyclobutyl)benzoic acid is a chemical compound with the molecular formula C11H10F2O2 . It is a derivative of benzoic acid, where the benzene ring is substituted with a 3,3-difluorocyclobutyl group .


Synthesis Analysis

The synthesis of 4-(3,3-Difluorocyclobutyl)benzoic acid and similar compounds has been described in the literature . The approach involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate to obtain the target derivatives . For the preparation of 3,3-difluorocyclobutanol or -cyclobutanone, an alternative pathway via the reaction of dichloroketene and tert-butyl or benzyl vinyl ether is applied .


Molecular Structure Analysis

The molecular structure of 4-(3,3-Difluorocyclobutyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a 3,3-difluorocyclobutyl group . The molecular weight of this compound is 212.19 .


Chemical Reactions Analysis

As a derivative of benzoic acid, 4-(3,3-Difluorocyclobutyl)benzoic acid may undergo similar chemical reactions. For instance, carboxylic acids can undergo nucleophilic addition reactions, especially in the presence of strong acids such as HCl or H2SO4 .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

The development of novel fluorescence probes for the detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite has been a significant area of research. These probes, designed to selectively and sensitively identify hROS, are crucial for studying their roles in biological and chemical processes. Specifically, probes like HPF and APF have shown promise due to their ability to distinguish between various reactive oxygen species, making them valuable tools for understanding oxidative stress and its implications in various diseases and cellular functions (Setsukinai et al., 2003).

Antimicrobial and Antifungal Properties

Benzoic acid derivatives, including 4-(3,3-Difluorocyclobutyl)benzoic acid, have been extensively studied for their antimicrobial and antifungal properties. These compounds are found naturally in plants and animals and can also be synthesized. Their widespread application as preservatives in food, cosmetics, and pharmaceutical products highlights their importance in preventing microbial growth and spoilage. Research into these properties provides insight into their potential use in preserving the shelf life and safety of consumer products (del Olmo et al., 2017).

Synthesis of Novel Compounds

The synthesis of novel compounds using 4-(3,3-Difluorocyclobutyl)benzoic acid as a starting material or intermediate has been explored for various applications, including the development of new pharmaceuticals with potential antibacterial activities. These synthetic routes often involve complex reactions to produce heterocyclic compounds, demonstrating the versatility and potential of 4-(3,3-Difluorocyclobutyl)benzoic acid in medicinal chemistry and drug development (El-Hashash et al., 2015).

Photophysical and Catalytic Applications

The study of lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including 4-(3,3-Difluorocyclobutyl)benzoic acid, has shown significant promise in the field of materials science. These materials exhibit unique luminescent properties, making them suitable for applications in lighting, displays, and as sensors. Additionally, their catalytic properties have been explored for various chemical transformations, offering a new avenue for efficient and selective synthesis processes (Sivakumar et al., 2010).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate protective measures .

Future Directions

While specific future directions for 4-(3,3-Difluorocyclobutyl)benzoic acid are not available, a related compound has been designated as an orphan medicine for the treatment of primary hyperoxaluria in the European Union . This suggests potential future research directions in the treatment of rare diseases.

properties

IUPAC Name

4-(3,3-difluorocyclobutyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-1-3-8(4-2-7)10(14)15/h1-4,9H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPONYNUPANBOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Difluorocyclobutyl)benzoic acid

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